3-苄基苄醇

概述

描述

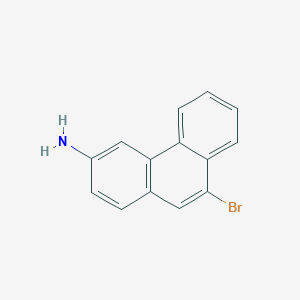

3-Benzylbenzyl alcohol is a type of alcohol, which is an organic compound in which a hydrogen atom of an aliphatic carbon is replaced with a hydroxyl group . It is similar to Benzyl alcohol, which is also an aromatic alcohol with the formula C6H5CH2OH . The benzyl group is often abbreviated “Bn”, thus benzyl alcohol is denoted as BnOH .

Synthesis Analysis

The synthesis of benzyl alcohol involves the selective hydrogenation of benzaldehyde under visible light illumination . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .

Molecular Structure Analysis

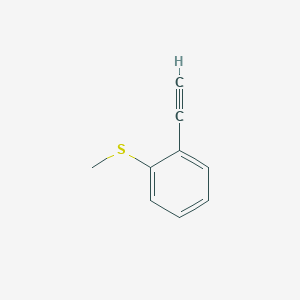

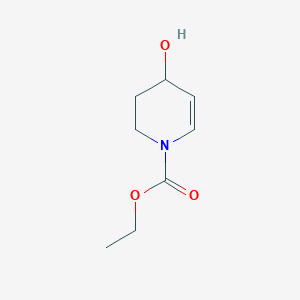

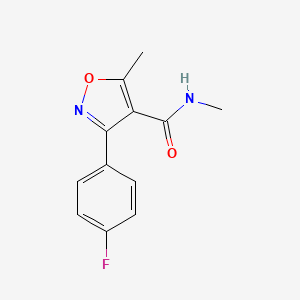

The molecular formula of 3-Benzylbenzyl alcohol is C14H14O2 . It consists of two parts; one containing the alkyl group and the other containing functional group hydroxyl group .

Chemical Reactions Analysis

Alcohols undergo various chemical reactions mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Two major types of alcohol reactions are dehydration and oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of alcohols are mainly due to the presence of the hydroxyl group . Alcohols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . The solubility of alcohol in water is governed by the hydroxyl group present .

科学研究应用

合成复杂有机化合物:3-苄基苄醇用于合成复杂有机化合物。例如,它已被用于制备具有受控分子结构的聚合物,展示了这种化合物在创建树枝状大分子方面的实用性(Hawker & Fréchet, 1990)。

催化和化学转化:它参与了各种催化过程和化学转化。一项研究探讨了苄醇在铬正硼酸盐上的无溶剂氧化,表明其在催化反应中的作用(Ozturk, Zümreoğlu-Karan, & Karabulut, 2008)。

光催化氧化:该化合物在光催化氧化过程中有应用。一项研究表明,苄醇及其衍生物可以在钛白粉上使用分子氧在光照下氧化为醛(Higashimoto et al., 2009)。

对映选择性合成:它用于对映选择性合成,这是生产药物的重要方面。例如,一项研究探讨了使用氨基萘酚对芳基醛进行二乙基锌的对映选择性加成(Liu et al., 2001)。

环境应用:在环境科学中,研究已经调查了类似化合物在厌氧条件下的生物转化,这可以了解类似3-苄基苄醇化合物的环境命运(Verhagen et al., 1998)。

电分析研究:对苄醇进行了电分析研究,这与3-苄基苄醇密切相关,揭示了其电化学性质和潜在应用的见解(Xavier, Sakthi, & Selvakumar, 2011)。

- We, 2015)](https://consensus.app/papers/synthesis-135tritertbutoxycarbonylamino-benzyloxy-we/408fa7dae5fe5c21b782d08de9dc7723/?utm_source=chatgpt).

安全和危害

未来方向

There is ongoing research into the synthesis of benzyl alcohol, with recent advancements in process optimization, photo-illuminated liquid phase hydrogenation, and the use of improved green catalysts from natural zeolite . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .

属性

IUPAC Name |

(3-benzylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKVDROBICOSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344524 | |

| Record name | 3-Benzylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylbenzyl alcohol | |

CAS RN |

35714-19-3 | |

| Record name | 3-Benzylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)